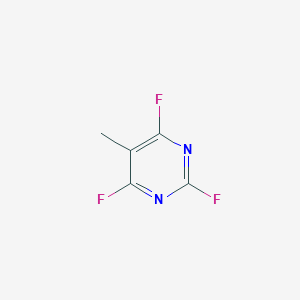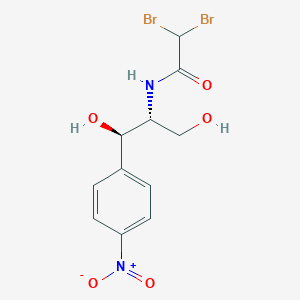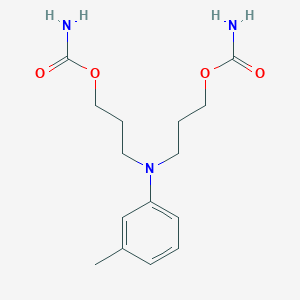
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester), also known as PTDC, is a chemical compound commonly used in scientific research for its potent antitumor properties. PTDC is a synthetic derivative of the naturally occurring compound, colchicine, and has been shown to exhibit significant cytotoxicity against a variety of cancer cell lines. In
Aplicaciones Científicas De Investigación
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has been extensively studied for its antitumor properties and has shown promising results in preclinical studies. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has also been shown to inhibit tumor growth in animal models and has been explored as a potential treatment for cancer.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) is not fully understood, but it is believed to act through multiple pathways. It has been shown to disrupt microtubule function, which is essential for cell division, and induce apoptosis, or programmed cell death. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, and suppress the immune system's response to tumors.
Efectos Bioquímicos Y Fisiológicos
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, which can lead to cell death. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has also been shown to induce oxidative stress, which can damage cells and lead to inflammation. In addition, 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, which can lead to decreased cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) in lab experiments is its potent antitumor properties. It has been shown to exhibit significant cytotoxicity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. However, 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) also has several limitations. It is a highly toxic compound and must be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) research. One area of interest is the development of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) analogs with improved efficacy and reduced toxicity. Another area of interest is the exploration of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) as a potential treatment for other diseases, such as autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) and its potential role in cancer therapy.
Conclusion:
In conclusion, 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) is a valuable tool in scientific research for its potent antitumor properties. Its mechanism of action is not fully understood, but it has been shown to disrupt microtubule function, induce apoptosis, inhibit angiogenesis, and suppress the immune system's response to tumors. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has several advantages and limitations for lab experiments, and there are several future directions for 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) research, including the development of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) analogs and the exploration of its potential use in other diseases.
Métodos De Síntesis
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) can be synthesized through a multi-step process involving the reaction of colchicine with various reagents. The most commonly used method involves the reaction of colchicine with phosgene and m-toluidine in the presence of pyridine to yield 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester). This method results in a high yield of pure 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) and has been used extensively in scientific research.
Propiedades
Número CAS |
19351-44-1 |
|---|---|
Nombre del producto |
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) |
Fórmula molecular |
C15H23N3O4 |
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
3-[N-(3-carbamoyloxypropyl)-3-methylanilino]propyl carbamate |
InChI |
InChI=1S/C15H23N3O4/c1-12-5-2-6-13(11-12)18(7-3-9-21-14(16)19)8-4-10-22-15(17)20/h2,5-6,11H,3-4,7-10H2,1H3,(H2,16,19)(H2,17,20) |
Clave InChI |
CSCPQWKHIOFSHH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(CCCOC(=O)N)CCCOC(=O)N |
SMILES canónico |
CC1=CC(=CC=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Otros números CAS |
19351-44-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
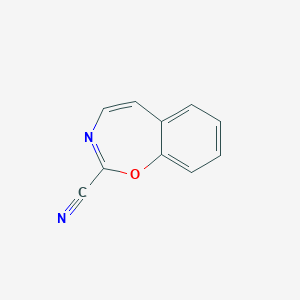
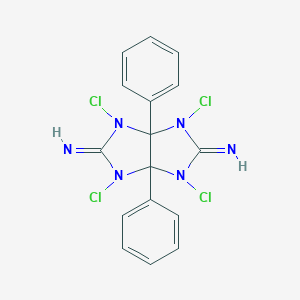
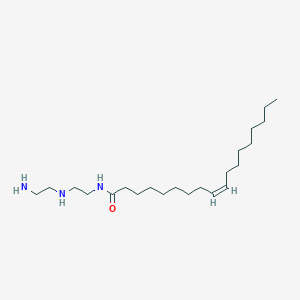
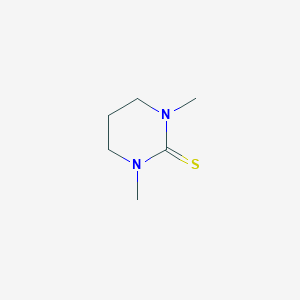
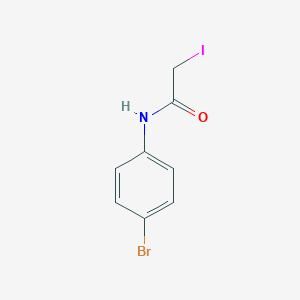
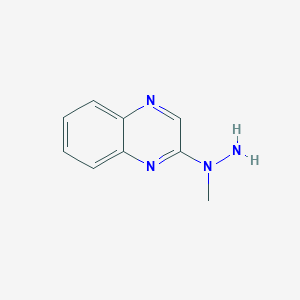
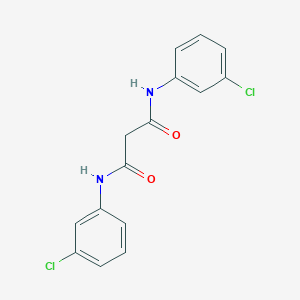
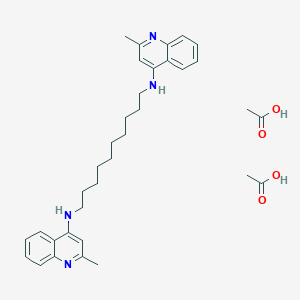
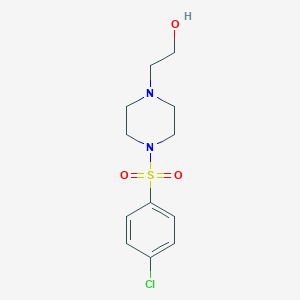
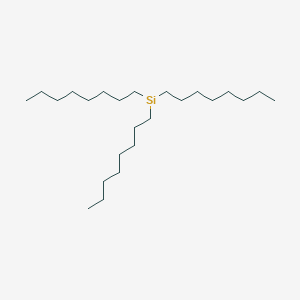
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)
